![molecular formula C8H8BrFO B2405620 [3-(Bromomethyl)-4-fluorophenyl]methanol CAS No. 1378867-70-9](/img/structure/B2405620.png)
[3-(Bromomethyl)-4-fluorophenyl]methanol
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Overview
Description
“[3-(Bromomethyl)-4-fluorophenyl]methanol” is a chemical compound with the CAS Number: 1378867-70-9 . It has a molecular weight of 219.05 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,11H,4-5H2 . This indicates that the compound has a bromomethyl group attached to the third carbon of a phenyl ring, and a fluorine atom attached to the fourth carbon of the same ring. The methanol group is attached to the bromomethyl group.Physical And Chemical Properties Analysis
“[3-(Bromomethyl)-4-fluorophenyl]methanol” is a powder that is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Material Development
[3-(Bromomethyl)-4-fluorophenyl]methanol has significant applications in the field of synthetic chemistry and material development. Its utility is primarily seen in the synthesis of various organic compounds and materials through palladium-catalyzed C-H halogenation reactions. For instance, a study by Sun, Sun, and Rao (2014) highlights how this compound is synthesized through both traditional methods and palladium-catalyzed iterative C-H halogenation reactions. This approach offers advantages such as milder reaction conditions, higher yields, better selectivity and practicality, and high chemical diversity compared to traditional methods (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).
Enzymatic Desymmetrization
The compound is also involved in enzymatic processes like desymmetrization. Liu et al. (2014) conducted a study on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed enantioselective alcoholysis in organic solvents. This research demonstrates the compound's potential in facilitating selective chemical transformations in an eco-friendly manner (Weiming Liu et al., 2014).
Refractive Index Studies
Chavan and Gop (2016) explored the refractive indices of 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-One in methanol and benzene mixtures, helping in the understanding of interactions at the molecular level. Such studies are pivotal for the development of advanced materials with specific optical properties (S. K. Chavan & B. A. Gop, 2016).
Theoretical Studies
Theoretical studies, like the one conducted by Trivedi (2017) on (Rs) - (4-Bromophenyl) (Pyridine-2yl) Methanol using Density Functional Theory, provide insight into the molecular structure and potential applications of such compounds in various fields. This study particularly focuses on understanding the active sites and interactions within the molecule (S. Trivedi, 2017).
Proton Exchange Membranes
In the field of energy, Wang et al. (2012) utilized a derivative of this compound in the development of Poly(arylene ether sulfone) proton exchange membranes. These membranes are essential components in fuel cell technology and are valued for their high proton conductivities and low methanol permeabilities (Chenyi Wang et al., 2012).
Safety and Hazards
This compound is labeled with the GHS05 pictogram, indicating that it can cause skin corrosion or serious eye damage . The compound has several hazard statements including H290, H303, and H314, indicating that it can be harmful if swallowed, and can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[3-(bromomethyl)-4-fluorophenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWIQOMSYBXKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Bromomethyl)-4-fluorophenyl]methanol | |
CAS RN |
1378867-70-9 |
Source
|
Record name | [3-(bromomethyl)-4-fluorophenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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